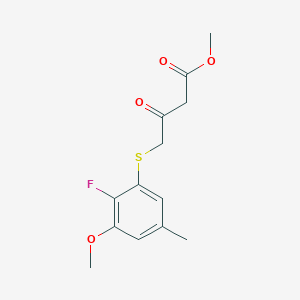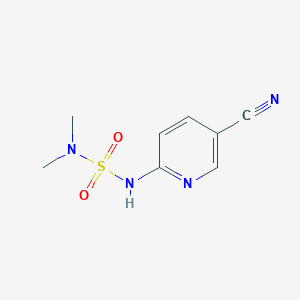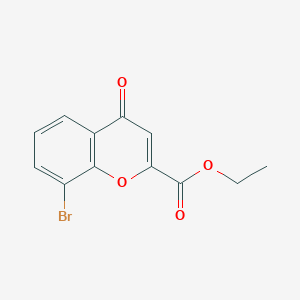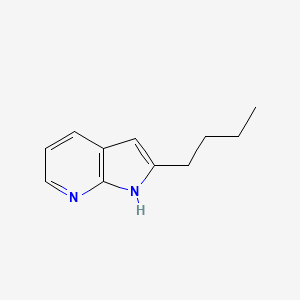
2-(n-Butyl)-7-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(n-Butyl)-7-azaindole is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Butyl)-7-azaindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare pyrrolopyridine derivatives . These methods typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions: 2-(n-Butyl)-7-azaindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
2-(n-Butyl)-7-azaindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(n-Butyl)-7-azaindole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to these receptors, the compound can modulate signaling pathways involved in various biological processes, including cancer progression and tissue repair .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the butyl group.
1H-pyrrolo[3,2-b]pyridine: This isomer has a different arrangement of the pyrrole and pyridine rings.
7-Azaindole: This compound has a similar fused ring structure but with a nitrogen atom in a different position.
Uniqueness: 2-(n-Butyl)-7-azaindole is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. This structural modification can enhance its ability to interact with specific molecular targets and improve its solubility and stability in various environments .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-butyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H14N2/c1-2-3-6-10-8-9-5-4-7-12-11(9)13-10/h4-5,7-8H,2-3,6H2,1H3,(H,12,13) |
InChI Key |
GIVFSJZBJRDWLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(N1)N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
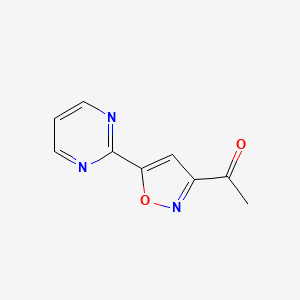
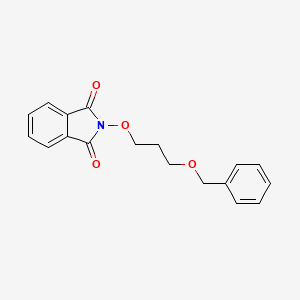
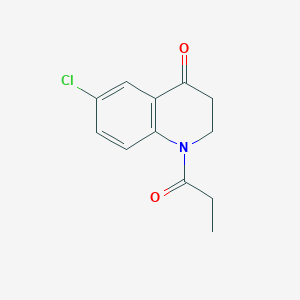

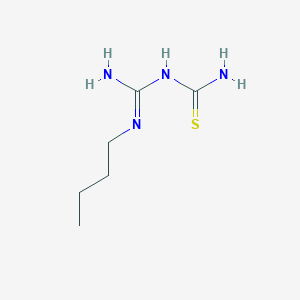
![7-Allyl-1,4-dioxa-spiro[4.5]decane-7-carboxylic acid ethyl ester](/img/structure/B8279797.png)

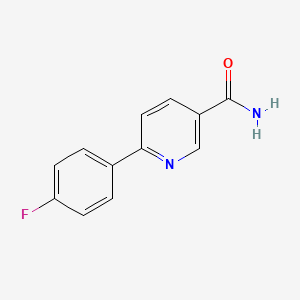
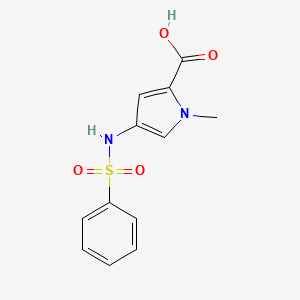
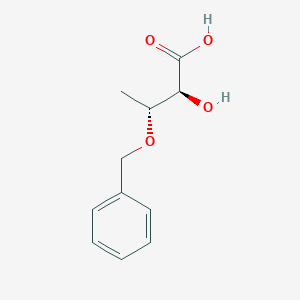
![4beta-Hydroxy-6beta-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B8279844.png)
